
3-Carboxy-4-fluorophenylboronic acid
Overview
Description
3-Carboxy-4-fluorophenylboronic acid (C₇H₆BFO₄, CAS: 872460-12-3) is a fluorinated boronic acid derivative characterized by a carboxylic acid group at the 3-position and a fluorine atom at the 4-position on the phenyl ring. This compound has a molecular weight of 183.93 g/mol and a melting point range of 196–204°C . Its pKa of 7.2 makes it more acidic than non-fluorinated analogs, influencing its reactivity and binding affinity toward diol-containing molecules. It is widely used in polymer chemistry for intracellular protein delivery systems due to its optimized pH-sensitive interactions .
Mechanism of Action
Target of Action
The primary target of 3-Carboxy-4-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of This compound include the formation of new carbon–carbon bonds .
Pharmacokinetics
The ADME properties of This compound It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of novel compounds in organic chemistry .
Biochemical Analysis
Biochemical Properties
3-Carboxy-4-fluorophenylboronic acid is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, such as this compound, to a palladium catalyst
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds via the transmetalation of organoboron reagents to a palladium catalyst
Biological Activity
3-Carboxy-4-fluorophenylboronic acid (CFBA) is a boronic acid derivative with significant implications in medicinal chemistry and materials science. Its unique structure, characterized by the presence of a fluorine atom and a carboxylic acid group, enhances its reactivity and biological activity, making it a subject of interest for various applications, including drug delivery systems, glucose sensors, and as an anti-cancer agent.
- Molecular Formula : C₇H₆BFO₄
- Molecular Weight : 183.93 g/mol
- CAS Number : 872460-12-3
- Melting Point : 196.0°C to 204.0°C
- Appearance : White crystalline solid
Anticancer Properties
CFBA has been investigated for its potential anticancer activity. Studies indicate that phenylboronic acids can inhibit the growth of cancer cells by interfering with cellular signaling pathways. For instance, boronic acids have shown promise in targeting proteasome activity, which is crucial for regulating protein degradation in cancer cells .
Glucose Sensing
CFBA's ability to form reversible covalent bonds with diols makes it suitable for glucose sensing applications. It has been incorporated into hydrogels that respond to glucose levels, providing a method for real-time monitoring of blood sugar levels. Recent advancements demonstrate the synthesis of hydrogels based on CFBA that exhibit high sensitivity and selectivity towards glucose, making them potential candidates for diabetes management .
Hydrogel Applications
The compound has been used as a cross-linking agent in the development of smart hydrogels. These hydrogels possess excellent mechanical properties and self-healing capabilities, which are beneficial for biomedical applications such as wound healing and drug delivery systems. Research shows that CFBA-containing hydrogels can maintain their integrity under stress while providing controlled release of therapeutic agents .
Case Studies
- Anticancer Activity Study
- Hydrogel Development
- Glucose Responsive Hydrogels
Data Tables
Property | Value |
---|---|
Molecular Formula | C₇H₆BFO₄ |
Molecular Weight | 183.93 g/mol |
Melting Point | 196.0°C to 204.0°C |
CAS Number | 872460-12-3 |
Biological Applications | Anticancer, Glucose Sensing |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
3-Carboxy-4-fluorophenylboronic acid is crucial in synthesizing pharmaceuticals, particularly those targeting cancer and diabetes. Its ability to form stable complexes with biomolecules enhances drug efficacy by improving the pharmacokinetics and bioavailability of therapeutic agents .
Case Study: Cancer Therapeutics
Research has demonstrated that compounds derived from this boronic acid can inhibit specific cancer cell lines. For example, derivatives have shown effectiveness in targeting AXL kinase, a protein implicated in tumor progression and metastasis . These findings highlight the potential of this compound in developing novel anti-cancer therapies.
Organic Synthesis
Suzuki Coupling Reactions
In organic chemistry, this compound serves as a valuable reagent for constructing complex molecules through Suzuki coupling reactions. These reactions are essential for synthesizing biaryl compounds that are prevalent in natural products and pharmaceuticals .
Data Table: Reaction Conditions for Suzuki Coupling
Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Aryl halide + Aryl boronic acid | Pd(PPh₃)₄ | Toluene | 80 | 85 |
Aryl halide + this compound | Pd(OAc)₂ + PPh₃ | Ethanol | 100 | 90 |
Material Science
Development of Advanced Materials
this compound is utilized in creating advanced materials such as polymers and nanomaterials. Its unique properties allow for the modification of material surfaces, enhancing their performance in various applications .
Example: Polymer Modification
Research has shown that incorporating this boronic acid into polymer matrices can improve mechanical strength and thermal stability, making it suitable for high-performance applications .
Bioconjugation and Diagnostics
Labeling Biomolecules
In biochemistry, this compound is employed for labeling biomolecules due to its ability to selectively bind to diols. This property is particularly useful for creating targeted drug delivery systems and diagnostic tools .
Case Study: Targeted Drug Delivery
Studies have demonstrated that conjugating drugs with this compound enhances their selectivity towards cancer cells by exploiting the overexpression of diol-containing receptors on these cells .
Environmental Monitoring
Detection of Pollutants
This compound can be utilized in developing sensors for detecting environmental pollutants. Its chemical properties enable the design of sensitive detection methods for specific contaminants in water and soil, contributing to environmental protection efforts .
Example: Sensor Development
Recent advancements have led to the creation of electrochemical sensors based on this compound that can detect heavy metals at low concentrations, showcasing its utility in environmental monitoring .
Q & A
Q. Basic: What are the common synthetic routes for 3-carboxy-4-fluorophenylboronic acid, and what reagents are typically employed?
Answer:
The synthesis of this compound (CAS 872460-12-3) often involves Suzuki-Miyaura cross-coupling reactions, leveraging its boronic acid moiety. A typical route starts with halogenated benzoic acid derivatives (e.g., 5-bromo-2-fluorobenzoic acid), where a boronic acid group is introduced via palladium-catalyzed borylation. Key reagents include bis(pinacolato)diboron (B₂Pin₂) or pinacol borane, with Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts . Post-synthesis, purification via recrystallization or HPLC ensures >95% purity .
Q. Advanced: How can researchers address low yields in the Suzuki-Miyaura coupling of this compound with electron-deficient aryl halides?
Answer:
Low yields often arise from steric hindrance or deactivation of the boronic acid group by the carboxylic acid moiety. Strategies include:
- Protecting the carboxylic acid (e.g., as a methyl ester) to reduce electron-withdrawing effects .
- Using bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and enhance coupling efficiency .
- Optimizing reaction conditions (e.g., elevated temperatures in DMF/H₂O mixtures) to improve solubility .
Post-coupling, acidic hydrolysis regenerates the carboxylic acid group .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine at C4, boronic acid at C3) .
- FT-IR : Identification of B-OH (∼3200 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) stretches .
- HPLC : Purity assessment (≥97% by reverse-phase methods) .
- Melting point analysis : 196–204°C, used to verify crystallinity and batch consistency .
Q. Advanced: How should researchers reconcile discrepancies in reported melting points for this compound?
Answer:
Discrepancies (e.g., 196–204°C vs. other ranges) may stem from:
- Polymorphism : Different crystalline forms due to varied recrystallization solvents .
- Impurity profiles : Residual solvents or byproducts altering thermal behavior .
To resolve, perform DSC analysis and compare with XRD data to confirm crystalline phase identity. Reproduce purification steps (e.g., using anhydrous ethanol) for consistency .
Q. Basic: What are the stability considerations for storing this compound?
Answer:
The compound is hygroscopic and prone to hydrolysis in aqueous environments. Best practices include:
- Storage in airtight containers under inert gas (N₂/Ar) at 0–6°C .
- Avoiding prolonged exposure to light or humidity to prevent boronic acid degradation to boric acid .
- Periodic purity checks via TLC or HPLC to detect decomposition .
Q. Advanced: How does the pH of aqueous solutions affect the reactivity of this compound in bioconjugation studies?
Answer:
The boronic acid group undergoes pH-dependent equilibria:
- Acidic conditions (pH <7) : Predominantly in trigonal form (B(OH)₂), enhancing electrophilicity for diol conjugation (e.g., with sugars) .
- Neutral/alkaline conditions (pH ≥7) : Tetrahedral boronate formation (B(OH)₃⁻), reducing reactivity but improving aqueous solubility .
Adjusting pH to 5–6 optimizes conjugation efficiency in biosensor applications .
Q. Basic: What are the primary research applications of this compound?
Answer:
Key applications include:
- Suzuki-Miyaura cross-coupling : To synthesize fluorinated biphenyl derivatives for drug discovery .
- Biosensors : Functionalization of nanomaterials for glucose detection via boronic acid-diol interactions .
- Protease inhibition studies : As a warhead in covalent inhibitors targeting serine hydrolases .
Q. Advanced: What strategies mitigate competing side reactions when using this compound in multi-step syntheses?
Answer:
Competing reactions (e.g., decarboxylation or boronic acid oxidation) are minimized by:
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Electronic Properties
The table below compares key structural and physical properties of 3-carboxy-4-fluorophenylboronic acid with related compounds:
*Estimated values based on structural analogs.
Key Observations:
- Fluorine Substitution : The electron-withdrawing fluorine atom in this compound lowers its pKa (7.2 vs. 7.8 for 4-carboxyphenylboronic acid), enhancing acidity and diol-binding capacity at physiological pH .
Preparation Methods
Grignard Reagent Route with Boronation and Subsequent Functional Group Transformations
The most well-documented and practical method for preparing 3-carboxy-4-fluorophenylboronic acid involves the formation of a Grignard reagent from a fluorobromobenzene precursor, followed by reaction with trimethyl borate to introduce the boronic acid moiety. This method is described in detail in a Chinese patent (CN103626791A) and involves the following key steps:
Formation of Fluorophenyl Grignard Reagent and Boronation
- Starting Material: p-Fluorobromobenzene
- Solvent: Tetrahydrofuran (THF)
- Reagents: Magnesium chips, trimethyl borate
- Conditions:
- Magnesium activated by thermal initiation at 50 °C
- Grignard reagent formed by slow addition of p-fluorobromobenzene in THF to magnesium under nitrogen atmosphere
- Reaction cooled to -30 °C before addition of trimethyl borate
- Stirring for 3 hours post addition
- Quenching with 2 M HCl to pH 4-5
- Workup: Extraction with ethyl acetate, washing with saturated sodium chloride solution, concentration, and recrystallization with normal heptane
- Yield: Approximately 56-70%
- Purity: ≥97% by 1H NMR
Nitration to Introduce Nitro Group at Position 3
- Intermediate: Fluorophenylboronic acid from previous step
- Nitrating Agent: Nitrosonitric acid (a mixture of nitric acid and nitrogen oxides)
- Conditions:
- Reaction temperature maintained between -35 °C and -45 °C using ethanol and dry ice bath
- Slow addition of the intermediate to nitrating agent with vigorous stirring
- Reaction monitored by TLC until completion
- Workup: Pouring into ice slurry, filtration, washing, pH adjustment with sodium bicarbonate, extraction with ethyl acetate, drying, concentration, and recrystallization
- Yield: Approximately 31.5-40%
Catalytic Hydrogenation to Convert Nitro Group to Amino Group
- Intermediate: 3-nitro-4-fluorophenylboronic acid
- Catalyst: 10% Palladium on carbon
- Solvent: Methanol
- Conditions:
- Hydrogen atmosphere introduced under vacuum
- Reaction temperature at 55 °C
- Stirred until hydrogen uptake completed
- Workup: Filtration to remove catalyst, concentration, recrystallization, and vacuum drying
- Yield: Approximately 80.7%
- Product: 3-amino-4-fluorophenylboronic acid
This method is advantageous due to the accessibility of raw materials, relatively straightforward operation, and moderate to good yields across steps. The reaction mechanism involves classical Grignard formation, electrophilic substitution for nitration, and catalytic reduction for amination.
Alternative Synthesis via Boronic Acid Esters and Multi-Component Reactions
Another approach involves the use of boronic acid pinacol esters in multi-component reactions such as the Passerini three-component reaction. This method, reported in a 2013 study published in Molecules (MDPI), utilizes 3-carboxyphenylboronic acid esters as building blocks for further functionalization, which indirectly relates to the preparation of the boronic acid itself.
Key Features:
- Starting Material: 3-carboxyphenylboronic acid pinacol ester or 4-carboxy-3-fluorophenylboronic acid ester
- Reagents: Aldehydes and isocyanides in Passerini reaction
- Yields: Moderate to good (56%-88%)
- Characterization: Detailed NMR and HRMS data confirm the structure and purity of products derived from these esters
While this method focuses on downstream applications of this compound derivatives, it implies the availability and synthetic utility of the boronic acid esters which can be hydrolyzed to the free boronic acid.
Comparative Data Table of Preparation Steps
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Grignard Formation & Boronation | p-Fluorobromobenzene, Mg, THF, Trimethyl borate, 50 °C initiation, -30 °C reaction | 56-70 | High purity intermediate (≥97% by NMR) |
Nitration | Nitrosonitric acid, -35 to -45 °C, ethanol/dry ice bath | 31.5-40 | Temperature control critical |
Catalytic Hydrogenation | Pd/C catalyst, methanol, 55 °C, H2 atmosphere | 80.7 | Efficient reduction to amino derivative |
Analytical and Research Findings
- The Grignard reagent formation step requires careful temperature control and inert atmosphere to avoid side reactions.
- The nitration step is sensitive to temperature and reagent addition rate to prevent over-nitration or decomposition.
- Catalytic hydrogenation is efficient and selective for the nitro-to-amino conversion without affecting the boronic acid moiety.
- NMR (1H, 13C, 11B) and HRMS analyses confirm the structure and purity of intermediates and final products.
- The overall synthetic route is scalable and suitable for industrial applications due to moderate yields and accessible reagents.
Properties
IUPAC Name |
5-borono-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORTXQWDDXSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376835 | |
Record name | 3-Carboxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872460-12-3 | |
Record name | 3-Carboxy-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carboxy-4-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.